molecular formula C2H2F2O2 B146601 Difluoroacetic acid CAS No. 381-73-7

Difluoroacetic acid

Cat. No. B146601
CAS RN: 381-73-7
M. Wt: 96.03 g/mol
InChI Key: PBWZKZYHONABLN-UHFFFAOYSA-N
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Description

Difluoroacetic acid is a chemical compound with the formula CHF2COOH . It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms . In solution, it dissociates to form difluoroacetate ions .


Synthesis Analysis

Ethyl difluoroacetate and trifluoroacetic acid are combined in a glass reactor at 85°C at atmospheric pressure. Ethyl trifluoroacetate is distilled off while keeping the temperature of the distillation top at 63°C . The yield is greater than 99% .


Molecular Structure Analysis

The molecular structure of Difluoroacetic acid can be viewed using Java or Javascript .


Chemical Reactions Analysis

Difluoroacetic acid has been used as a mobile phase modifier for LC-MS analysis of small molecules . It has also been used for the direct C−H difluoromethylation of heteroaromatic compounds . Enzymatic screening of eight purified dehalogenases with reported fluoroacetate defluorination activity revealed significant hydrolytic activity against difluoroacetate in three proteins .


Physical And Chemical Properties Analysis

Difluoroacetic acid has a molar mass of 96.033 g·mol−1, a density of 1.526 g/mL, a melting point of −1 °C, and a boiling point of 132–134 °C .

Scientific Research Applications

Mobile Phase Modifier for LC-MS Analysis of Small Molecules

DFA has been identified as a beneficial mobile phase modifier for liquid chromatography-mass spectrometry (LC-MS) analysis of small molecules. It compares favorably to formic acid and trifluoroacetic acid (TFA), offering decreased peak widths and increased MS sensitivity . This makes DFA a valuable choice for enhancing the accuracy and reliability of LC-MS analyses in various research fields, including pharmaceuticals, environmental testing, and biochemical studies.

Improving Optical and MS Performance in Peptide LC-UV/MS

In peptide analysis, DFA serves as an alternative ion-pairing agent that improves optical peak shape and increases MS response . This application is particularly important for biopharmaceuticals, where the quality of data and effective separation of peptide mixtures or complex large proteins are critical. DFA’s role in facilitating dual detector workflows enhances the development of efficient methods for assaying the quality attributes of biotherapeutics.

Ion-Pairing Agent in HILIC-MS Analysis

DFA is used as an ion-pairing agent in hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) analysis of intact pharmaceutical glycoproteins . This application is crucial for the characterization and quality control of glycoprotein-based therapeutics, ensuring their safety and efficacy.

Acidifier in Liquid Chromatography Experiments

As an acidifier, DFA is utilized in liquid chromatography (LC) experiments to adjust the pH of the mobile phase . This adjustment is essential for the separation of compounds based on their charge and hydrophobicity, which is a fundamental aspect of analytical chemistry.

Difluoromethylating Reagent for Heteroaromatic Compounds

DFA is an easy-to-handle reagent used for the direct C−H difluoromethylation of heteroaromatic compounds . This application is significant in the field of organic synthesis, where the introduction of difluoromethyl groups can alter the physical, chemical, and biological properties of molecules, leading to the development of new pharmaceuticals and materials.

Synthesis of Organofluorine Compounds

As a monocarboxylic acid and an organofluorine compound, DFA is involved in the synthesis of various organofluorine compounds . These compounds have diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique properties such as high stability and bioactivity.

Safety And Hazards

Difluoroacetic acid is combustible and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Difluoroacetic acid has been used as a mobile phase modifier for LC-MS analysis of small molecules . It has also been used for the direct C−H difluoromethylation of heteroaromatic compounds . Future research may focus on further exploring these applications and developing new ones.

properties

IUPAC Name

2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWZKZYHONABLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2218-52-2 (hydrochloride salt), 383-88-0 (silver(+1) salt)
Record name Difluoroacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2059932
Record name Difluoroacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoroacetic acid

CAS RN

381-73-7
Record name Difluoroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoroacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-difluoro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIFLUOROACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK1C95K3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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